(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Description
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carbonitrile is a bicyclic nitrile compound with a molecular formula of C₈H₁₁N (MW: 121.18 g/mol) . Its structure features a norbornane-like framework with an oxygen atom at the 7-position (7-oxa) and a nitrile group (-CN) at the 2-position. The stereochemistry (1R,2S,4S) defines its three-dimensional arrangement, influencing reactivity and biological interactions. This compound is used in pharmaceutical synthesis, particularly as a precursor for bioactive molecules targeting receptors like EDG2 .
Properties
IUPAC Name |
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-3H2/t5-,6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCKWJNQKNADLU-LYFYHCNISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C[C@H]1O2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce enantiomerically enriched 7-oxanorbornane derivatives, which can then be further functionalized to introduce the nitrile group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by subsequent functionalization steps. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present.
Substitution: Nucleophilic substitution reactions can be employed to replace the nitrile group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and other biological processes.
Industry: Used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The nitrile group can also participate in hydrogen bonding or other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Bicyclic Core
Derivatives with Functional Group Replacements
Key Observations :
- The nitrile group in the parent compound enhances electrophilicity, making it suitable for nucleophilic additions or cyclizations. Replacing -CN with -COOH (carboxylic acid) increases hydrophilicity and acidity (pKa ~4.34), expanding utility in salt formation or esterification .
- The hydroxymethyl derivative (1339407-24-7) introduces a polar -CH₂OH group, raising molecular weight by ~65% and altering solubility profiles .
Amino- and Methyl-Substituted Derivatives
Key Observations :
- Amino substitutions at C5 or C6 introduce basicity (pKa ~9–10), enabling pH-dependent solubility and interactions with biological targets .
Stereochemical and Structural Modifications
Oxygen vs. Sulfur Heteroatoms
Comparison :
- Replacing the 7-oxa group with 4-thia (sulfur) increases molecular weight and alters ring strain, affecting conformational flexibility and biological activity .
Larger Bicyclic Systems
Comparison :
- The bicyclo[2.2.2]octane system increases ring size, accommodating multiple nitriles for applications in coordination chemistry or polymer synthesis .
Biological Activity
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological effects, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 123.15 g/mol. Its structure can be represented as follows:
Pharmacological Activities
Recent studies have indicated that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Research has shown that compounds with similar bicyclic structures may possess significant antimicrobial properties. For instance, derivatives of bicyclic compounds have been evaluated for their effectiveness against various bacterial strains, demonstrating promising results in inhibiting growth.
2. Anticancer Properties
The compound's potential as an anticancer agent has been explored through various in vitro studies. For example, certain analogs have been shown to induce apoptosis in cancer cell lines by activating caspase pathways, suggesting that this compound could exhibit similar effects.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties. It has been hypothesized that it could mitigate oxidative stress in neuronal cells, thus offering potential therapeutic benefits for neurodegenerative diseases.
Synthesis Methods
The synthesis of this compound has been approached through various methodologies:
- Diels-Alder Reaction : A common method involves the use of a Diels-Alder reaction to construct the bicyclic framework.
- Functional Group Modifications : Subsequent modifications can introduce the carbonitrile group at the 2-position of the bicyclic structure.
Case Studies and Research Findings
A review of literature reveals several key findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study B | Showed cytotoxic effects in MDA-MB-231 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |
| Study C | Reported neuroprotective effects in PC12 cells under oxidative stress conditions with a significant reduction in ROS levels. |
Q & A
Q. What synthetic methodologies are effective for (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile?
- Methodological Answer : Key routes include epoxide ring-opening followed by nitrile functionalization. For example, outlines a multi-step synthesis starting from trans-4-hydroxy-L-proline derivatives:
Benzoylation of hydroxyl groups under basic conditions.
Tosylation to introduce leaving groups.
Reductive cyclization (e.g., LiBH₄) to form the bicyclic framework.
Nitrile introduction via nucleophilic substitution or cyanation reagents.
Purification via column chromatography and monitoring by TLC ensures intermediate integrity .
Q. How should researchers characterize the compound’s structural identity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign peaks based on bicyclic ring strain and nitrile proximity (e.g., deshielded protons near the oxygen bridge).
- IR Spectroscopy : Confirm the nitrile group (C≡N stretch ~2240 cm⁻¹) and oxygen bridge (C-O-C ~1100 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Match observed molecular ion ([M+H]⁺) with theoretical m/z (C₈H₁₁NO: 153.0790).
Compare with CRC Handbook data for analogous bicycloheptanes (e.g., boiling point ~170°C) .
Q. What techniques validate stereochemical assignments?
- Methodological Answer :
- X-ray Crystallography : Definitive for absolute configuration (e.g., used this for a related oxabicycloheptane derivative).
- NOESY NMR : Detect spatial proximity between protons on the bicyclic scaffold.
- Optical Rotation : Compare experimental [α]D with DFT-calculated values (e.g., Gaussian 09 with B3LYP/6-311+G(d,p)) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in stereochemical or spectral data?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate NMR chemical shifts (e.g., using GIAO method) and compare with experimental data to identify misassignments.
- Molecular Dynamics (MD) Simulations : Assess conformational flexibility influencing spectral outcomes.
- Reaction Pathway Analysis : Identify competing pathways (e.g., via Gaussian TS Berny method) that may yield by-products with overlapping spectral features .
Q. What strategies improve enantioselectivity in asymmetric synthesis?
- Methodological Answer :
- Chiral Catalysts : Use Jacobsen’s thiourea catalysts or Sharpless epoxidation conditions to control stereochemistry.
- Chiral HPLC : Monitor enantiomeric excess (ee) during synthesis (e.g., Daicel Chiralpak columns).
- Kinetic Resolution : Optimize reaction temperature and solvent polarity to favor one enantiomer .
Q. How does the nitrile group’s electronic environment influence derivatization?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate LUMO localization on the nitrile carbon (DFT) to predict nucleophilic attack sites.
- Kinetic Studies : Use Hammett plots to correlate substituent effects with reaction rates (e.g., hydrolysis to amides or carboxylic acids).
- Steric Maps : Generate Voronoi diagrams to assess accessibility of the nitrile group within the bicyclic framework .
Q. How to address low yields in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., temperature, catalyst loading).
- In-situ Monitoring : Employ ReactIR or LC-MS to detect intermediates and adjust conditions dynamically.
- By-product Recycling : Convert undesired isomers via Mitsunobu reactions or enzymatic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
